molecular formula C15H27NO4 B3415667 (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid CAS No. 321330-09-0

(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid

Cat. No. B3415667
CAS RN: 321330-09-0
M. Wt: 285.38 g/mol
InChI Key: FIBAFRJLUXGPPW-GFCCVEGCSA-N
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Description

The description of a compound usually includes its IUPAC name, common name, and structural formula. It may also include its role or function in biological or chemical systems .


Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying its reactivity, the products formed, and the conditions required for the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pH), and reactivity. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Synthesis and Chemical Reactions

One of the primary applications of (R)-3-tert-butoxycarbonylamino-4-cyclohexylbutyric acid is in the field of organic synthesis, where it is utilized as a building block for more complex molecules. Its involvement in the synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines demonstrates its role in the creation of new drug designs. These compounds are synthesized through a sequential Ugi reaction followed by Staudinger/aza-Wittig cyclization, showcasing the compound's utility in constructing enantiomerically pure compounds useful for drug development (Lecinska et al., 2010).

Moreover, the compound is involved in the synthesis of highly conformationally-constrained novel α-amino acid derivatives, highlighting its importance in the development of constrained amino acids with potential pharmaceutical applications. These derivatives are synthesized with high stereoselectivity, further emphasizing the compound's role in the precise and controlled synthesis of stereochemically complex molecules (Yang et al., 2015).

Medicinal Chemistry and Drug Development

In medicinal chemistry, (R)-3-tert-butoxycarbonylamino-4-cyclohexylbutyric acid is used in the synthesis of intermediates for potential NMDA receptor antagonists. These intermediates are essential in the development of novel compounds that could serve as therapeutic agents for neurological conditions. The structural study of these intermediates contributes to the understanding of the pharmacophoric parameters required for NMDA receptor antagonism, thus aiding in the design of more effective drugs (Bombieri et al., 2005).

Mechanism of Action

The mechanism of action refers to how the compound interacts with biological systems. This could involve its binding to receptors, its role in metabolic pathways, or its effect on cellular functions .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling or exposure to the compound. This could include toxicity, flammability, corrosiveness, and environmental impact .

properties

IUPAC Name

(3R)-4-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBAFRJLUXGPPW-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609905
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-4-cyclohexylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid

CAS RN

210711-44-7, 321330-09-0
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-4-cyclohexylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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